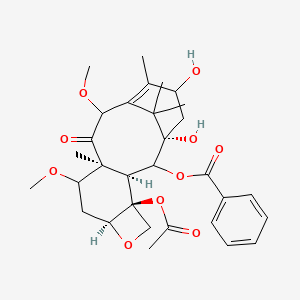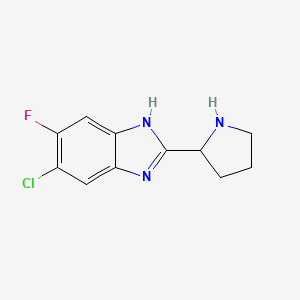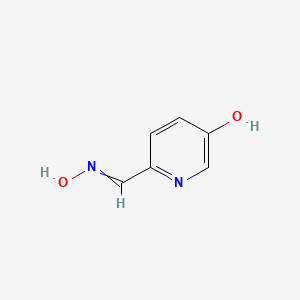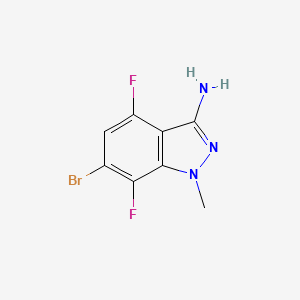
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the indazole core, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine typically involves a multi-step process. One common method includes:
Regioselective Bromination: The starting material undergoes bromination to introduce the bromine atom at the desired position.
Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form the indazole ring. .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer, antiangiogenic, and antioxidant agents. .
Biological Research: The compound is used to study the biological pathways and molecular targets involved in cancer and other diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression . The compound’s structure allows it to bind to these targets and disrupt their function, leading to reduced cell viability and angiogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-fluoro-1H-indazol-3-amine: Similar structure but with one less fluorine atom.
4-Bromo-7-methyl-1H-indazol-3-amine: Similar structure but with a methyl group instead of fluorine.
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure but with chlorine instead of fluorine.
Uniqueness
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is unique due to the presence of both bromine and two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in biological applications compared to similar compounds.
Propriétés
Formule moléculaire |
C8H6BrF2N3 |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
6-bromo-4,7-difluoro-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H6BrF2N3/c1-14-7-5(8(12)13-14)4(10)2-3(9)6(7)11/h2H,1H3,(H2,12,13) |
Clé InChI |
HHLOMXMYKIRNGK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


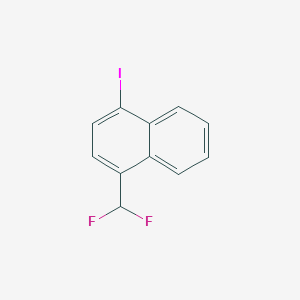
![4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B14788201.png)
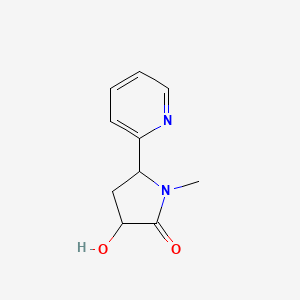
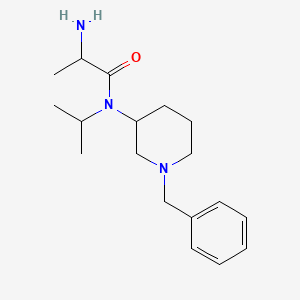
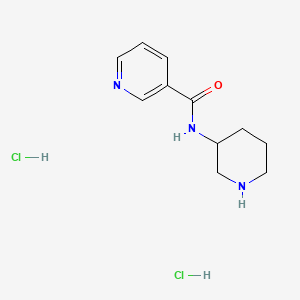
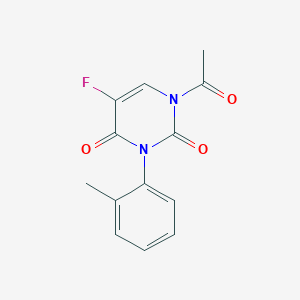

![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
